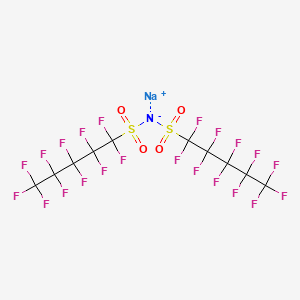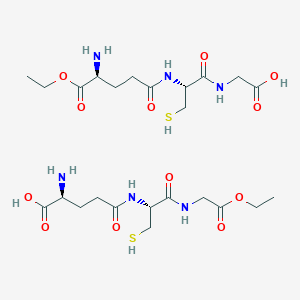
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is a complex organic compound featuring a cyclopentene ring substituted with ethyl, methyl, and pyrrolidinylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can be achieved through a multi-step process involving the formation of the cyclopentene ring followed by the introduction of the substituents. One common method involves the use of cyclopentadiene as a starting material, which undergoes a Diels-Alder reaction with an appropriate dienophile to form the cyclopentene ring. Subsequent functionalization steps introduce the ethyl, methyl, and pyrrolidinylmethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidinylmethyl group with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids
Reduction: Formation of alcohols, alkanes
Substitution: Formation of various substituted cyclopentene derivatives
Aplicaciones Científicas De Investigación
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Cyclopentene derivatives: Compounds with similar cyclopentene structures, such as cyclopent-2-enone and its substituted analogs.
Uniqueness
2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is unique due to the combination of its substituents and the specific arrangement of functional groups
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
2-ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H21NO/c1-3-12-10(2)8-11(13(12)15)9-14-6-4-5-7-14/h11H,3-9H2,1-2H3 |
Clave InChI |
BVHIEPPUQBEHDR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CC(C1=O)CN2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



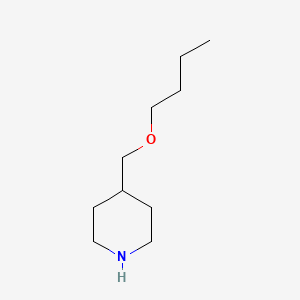
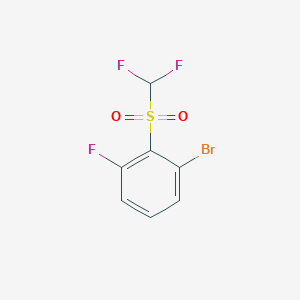
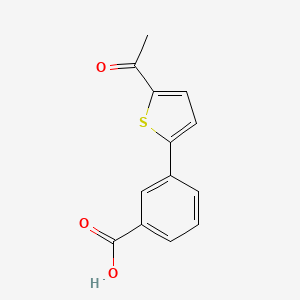
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

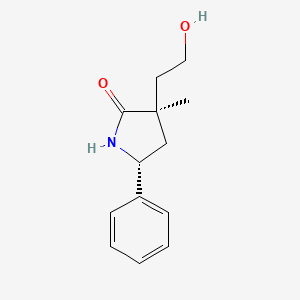
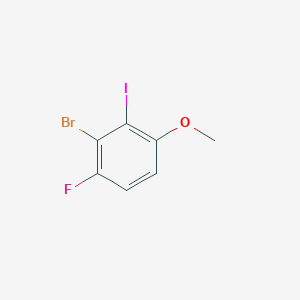
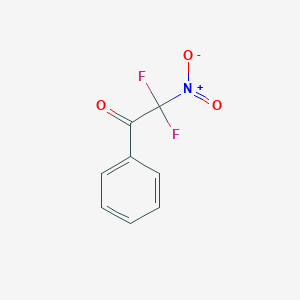
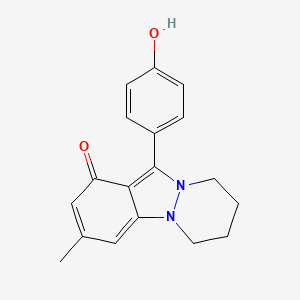
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
